3-Hydroxypyrrolidine-1-carboximidamide sulfate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypyrrolidine-1-carboximidamide sulfate typically involves the reaction of pyrrolidine derivatives with hydroxylamine and subsequent treatment with sulfuric acid to form the sulfate salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents depending on the specific reaction step.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrrolidine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Hydroxypyrrolidine-1-carboximidamide sulfate is used in diverse scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxypyrrolidine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by:
Binding to Active Sites: Inhibiting or activating enzyme functions.
Altering Protein Conformation: Affecting protein-protein interactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-1-carboximidamide: Lacks the hydroxyl group, leading to different reactivity and applications.
3-Hydroxypyrrolidine: Lacks the imidamide group, affecting its chemical properties and uses.
Uniqueness
3-Hydroxypyrrolidine-1-carboximidamide sulfate is unique due to its dual functional groups (hydroxyl and imidamide), which provide versatility in chemical reactions and applications. This dual functionality makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
3-hydroxypyrrolidine-1-carboximidamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-2-1-4(9)3-8;1-5(2,3)4/h4,9H,1-3H2,(H3,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWINJOTBLPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659420 | |
Record name | Sulfuric acid--3-hydroxypyrrolidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056471-60-3 | |
Record name | Sulfuric acid--3-hydroxypyrrolidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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